

An In-depth Technical Guide to Nevanimibe Hydrochloride (ATR-101, PD-132301)

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Compound of Interest		
Compound Name:	Nevanimibe hydrochloride	
Cat. No.:	B1684124	Get Quote

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Introduction

Nevanimibe hydrochloride, also known by its developmental codes ATR-101 and PD-132301, is a potent and selective small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also referred to as Sterol O-Acyltransferase 1 (SOAT1).[1][2][3] This technical guide provides a comprehensive overview of **Nevanimibe hydrochloride**, including its synonyms, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its characterization.

Synonyms and Chemical Identity

A clear identification of a compound is crucial for accurate research and development. The following table summarizes the known synonyms and identifiers for **Nevanimibe hydrochloride**.



Identifier Type	Identifier
Systematic Name	N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4- (dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride
Synonyms	ATR-101, PD-132301, Nevanimibe
CAS Number	133825-81-7 (for hydrochloride), 133825-80-6 (for free base)
Molecular Formula	C27H39N3O · HCI
Molecular Weight	458.08 g/mol

Mechanism of Action: A Dual Approach to Adrenocortical Cell Apoptosis

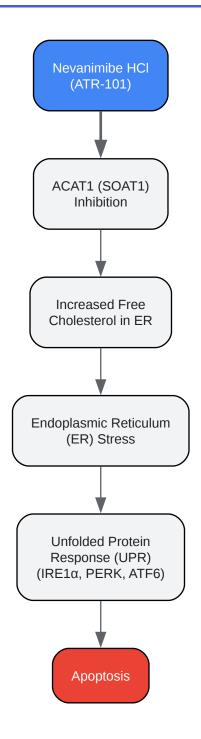
Nevanimibe hydrochloride exerts its therapeutic effect primarily through the selective inhibition of ACAT1, an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][4] Its mechanism of action in adrenocortical carcinoma (ACC) cells is multifaceted, leading to apoptosis through two interconnected pathways: induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

Endoplasmic Reticulum Stress-Mediated Apoptosis

The primary mechanism of action of **Nevanimibe hydrochloride** is the induction of ER stress-mediated apoptosis. By inhibiting ACAT1, **Nevanimibe hydrochloride** disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol within the endoplasmic reticulum.

[1] This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response. However, prolonged activation of the UPR due to unresolved ER stress shifts the cellular response from pro-survival to pro-apoptotic, culminating in programmed cell death.[1][5]





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Figure 1: Nevanimibe-induced ER Stress Signaling Pathway.

Mitochondrial Dysfunction

In addition to inducing ER stress, **Nevanimibe hydrochloride** has been shown to directly impact mitochondrial function in adrenocortical carcinoma cells.[5] Treatment with ATR-101 leads to mitochondrial hyperpolarization, the release of reactive oxygen species (ROS), and



depletion of ATP.[5] This is followed by the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[5] This suggests a dual mechanism where both ER stress and direct mitochondrial insult contribute to the cytotoxic effects of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for **Nevanimibe hydrochloride** from preclinical and clinical investigations.

Table 4.1: In Vitro ACAT Inhibition

Enzyme	EC50	Reference
Human ACAT1	9 nM	[4][6]
Human ACAT2	368 nM	[4][6]

Table 4.2: Phase 1 Clinical Trial in Adrenocortical

Carcinoma (NCT01898715)

Parameter	Value/Observation	Reference
Number of Patients	63	[3]
Dose Range	1.6 mg/kg/day to 158.5 mg/kg/day	[3]
Maximum Feasible Dose	128.2 mg/kg/day	[3]
Efficacy (Best Response)	No complete or partial responses; 27% of patients had stable disease at 2 months.	[3]
Common Adverse Events	Gastrointestinal disorders (diarrhea, vomiting)	[3]

Table 4.3: Phase 2 Clinical Trial in Congenital Adrenal Hyperplasia (CAH)



Parameter	Value/Observation	Reference
Number of Patients	10	[7][8]
Dosing Regimen	Dose titration from 125 mg to 1000 mg twice daily.	[7][8]
Primary Endpoint	Reduction of 17- hydroxyprogesterone (17- OHP) to ≤ 2x upper limit of normal.	[7][8]
Efficacy	2 subjects met the primary endpoint; 5 others had 17- OHP decreases of 27% to 72%.	[7][8]
Common Adverse Events	Gastrointestinal side effects (30%)	[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Nevanimibe hydrochloride**.

ACAT1 Inhibition Assay (Cell-Based)

This protocol is adapted from a cell-based fluorescence assay for identifying ACAT1- and ACAT2-specific inhibitors.

Objective: To determine the half-maximal effective concentration (EC50) of **Nevanimibe hydrochloride** for the inhibition of ACAT1.

Materials:

- AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)
- AC29 cells stably transfected with human ACAT1



- NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
- · Nevanimibe hydrochloride
- Cell culture medium and supplements
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Seed AC29 cells stably expressing human ACAT1 in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of Nevanimibe hydrochloride in cell culture medium.
- Remove the culture medium from the cells and add the medium containing the different concentrations of Nevanimibe hydrochloride. Incubate for 1-2 hours.
- Add NBD-cholesterol to each well at a final concentration of 1-5 μg/mL.
- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Wash the cells twice with phosphate-buffered saline (PBS).
- Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
- Alternatively, visualize the cells under a fluorescence microscope to observe the accumulation of fluorescent cholesteryl esters in lipid droplets.
- Plot the fluorescence intensity against the logarithm of the Nevanimibe hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.



Objective: To quantify the induction of apoptosis by **Nevanimibe hydrochloride** through the measurement of caspase-3 and -7 activities.

Materials:

- Adrenocortical carcinoma cell line (e.g., H295R)
- Nevanimibe hydrochloride
- Caspase-Glo® 3/7 Reagent (Promega)
- White-walled 96-well plates
- Luminometer

Procedure:

- Seed H295R cells in a white-walled 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of Nevanimibe hydrochloride and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
- Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
- Incubate the plate at room temperature for 1-3 hours.
- Measure the luminescence in each well using a luminometer.
- Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Measurement of Steroid Hormones by LC-MS/MS



This is a general protocol for the quantification of steroid hormones in cell culture supernatant or serum.

Objective: To measure the effect of **Nevanimibe hydrochloride** on the production of steroid hormones such as cortisol, androstenedione, and 17-hydroxyprogesterone.

Materials:

- Cell culture supernatant or serum samples from treated and control groups
- Internal standards (deuterated analogs of the steroids of interest)
- · Acetonitrile for protein precipitation
- Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 reverse-phase HPLC column

Procedure:

- Sample Preparation:
 - To 100 μL of sample, add internal standards.
 - Precipitate proteins by adding 200 μL of cold acetonitrile. Vortex and centrifuge.
 - Perform a liquid-liquid extraction of the supernatant with 1 mL of MTBE.
 - Freeze the aqueous layer and transfer the organic layer to a new tube.
 - Evaporate the organic solvent under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.

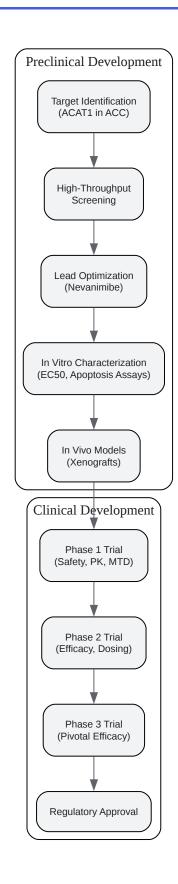


- Separate the steroids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
- Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.
- Data Analysis:
 - Generate a standard curve for each steroid using known concentrations.
 - Calculate the concentration of each steroid in the samples based on the standard curve and the response of the internal standard.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the preclinical to clinical development of a targeted therapy like **Nevanimibe hydrochloride**.





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Figure 2: General Drug Development Workflow.



Conclusion

Nevanimibe hydrochloride (ATR-101, PD-132301) is a selective ACAT1 inhibitor with a well-defined mechanism of action involving the induction of ER stress and mitochondrial dysfunction, leading to apoptosis in adrenocortical cells. Preclinical data demonstrated its potency and selectivity, while clinical trials have explored its safety and efficacy in adrenocortical carcinoma and congenital adrenal hyperplasia. This technical guide provides a centralized resource of its synonyms, mechanism, quantitative data, and key experimental protocols to aid researchers and drug development professionals in further investigating this and similar targeted therapies.

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